molecular formula C4H6N2S2 B139830 (5-Methyl-1,3,4-thiadiazol-2-yl)methanethiol CAS No. 148234-71-3

(5-Methyl-1,3,4-thiadiazol-2-yl)methanethiol

Cat. No. B139830
M. Wt: 146.2 g/mol
InChI Key: KFQYWGABRVFGKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Methyl-1,3,4-thiadiazol-2-yl)methanethiol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a sulfur-containing heterocyclic compound that is synthesized through different methods.

Mechanism Of Action

The mechanism of action of (5-Methyl-1,3,4-thiadiazol-2-yl)methanethiol is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and proteins involved in cellular processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.

Biochemical And Physiological Effects

(5-Methyl-1,3,4-thiadiazol-2-yl)methanethiol has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and protect against oxidative stress. It has also been shown to have neuroprotective effects and to improve cognitive function.

Advantages And Limitations For Lab Experiments

One advantage of using (5-Methyl-1,3,4-thiadiazol-2-yl)methanethiol in lab experiments is its ability to inhibit the activity of specific enzymes and proteins. This makes it a useful tool for studying the role of these enzymes and proteins in cellular processes. However, one limitation is that the compound may have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of (5-Methyl-1,3,4-thiadiazol-2-yl)methanethiol. One area of interest is the development of more potent and selective inhibitors of specific enzymes and proteins. Another area of interest is the study of the compound's potential use in the treatment of neurodegenerative diseases. Additionally, the compound's potential use as an anti-cancer agent warrants further investigation. Finally, the development of new synthetic methods for (5-Methyl-1,3,4-thiadiazol-2-yl)methanethiol could lead to the discovery of new compounds with unique properties and potential applications.
In conclusion, (5-Methyl-1,3,4-thiadiazol-2-yl)methanethiol is a sulfur-containing heterocyclic compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its derivatives in various fields.

Synthesis Methods

(5-Methyl-1,3,4-thiadiazol-2-yl)methanethiol is synthesized through various methods, including the reaction of methyl isothiocyanate with hydrazine hydrate, followed by reaction with formaldehyde. Another method involves the reaction of 2-amino-4-methylthiazole with carbon disulfide, followed by reaction with formaldehyde and hydrazine hydrate. The final product is obtained through purification and isolation processes.

Scientific Research Applications

(5-Methyl-1,3,4-thiadiazol-2-yl)methanethiol has numerous scientific research applications. It has been studied for its potential use as a corrosion inhibitor, as a fungicide, and as an anti-inflammatory agent. In addition, it has been shown to have potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

CAS RN

148234-71-3

Product Name

(5-Methyl-1,3,4-thiadiazol-2-yl)methanethiol

Molecular Formula

C4H6N2S2

Molecular Weight

146.2 g/mol

IUPAC Name

(5-methyl-1,3,4-thiadiazol-2-yl)methanethiol

InChI

InChI=1S/C4H6N2S2/c1-3-5-6-4(2-7)8-3/h7H,2H2,1H3

InChI Key

KFQYWGABRVFGKI-UHFFFAOYSA-N

SMILES

CC1=NN=C(S1)CS

Canonical SMILES

CC1=NN=C(S1)CS

synonyms

1,3,4-Thiadiazole-2-methanethiol, 5-methyl-

Origin of Product

United States

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